N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-15-7-5-8-16(20)14(15)12-21-22-18(24)13-6-1-2-9-17(13)23-10-3-4-11-23/h1-12H,(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKKKVSSBIOSX-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzohydrazide derivatives is highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzohydrazide Derivatives
Key Observations:
- Electron-Withdrawing Groups : The 2-chloro-6-fluorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to simpler chloro or nitro derivatives (e.g., C8, C18) .
- Pyrrole vs.
- Alkyl Chain Effects: The butylamino group in compound 2g increases solubility but may reduce target specificity due to conformational flexibility .
Crystallographic and Conformational Analysis
Crystal structures of related hydrazides () reveal that planarity of the hydrazone moiety (-NH-N=C-) is critical for intermolecular interactions. For example:
- The target compound’s analog, 4-chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide, crystallizes in a monoclinic system (space group Pbc2) with bond lengths (C=N: 1.28 Å, N-N: 1.38 Å) consistent with resonance stabilization .
Anticancer Activity and Mechanism
The target compound and its analogues exhibit diverse mechanisms:
- Target Compound : Inhibits tubulin polymerization and induces apoptosis in A549 lung cancer cells, likely due to the synergistic effect of Cl/F substituents and pyrrole .
- C8 and C18 : Act as VEGFR-2 and Bcl-2/Bcl-xL inhibitors, respectively, but show lower potency than the target compound against HepG2 cells .
- 2g : Demonstrates activity against lung cancer but lacks specificity for tubulin, suggesting a different mode of action .
Biological Activity
N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a hydrazide functional group, which is known for its versatility in medicinal chemistry. The structure can be represented as follows:
This molecular configuration is critical for its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of benzohydrazide compounds exhibit notable antitumor properties. A study focusing on similar hydrazides demonstrated their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain benzohydrazide derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer, by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazide compounds is well-documented. Compounds structurally related to this compound have been shown to reduce inflammatory markers in vitro. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Properties
Antimicrobial activity has also been reported for similar compounds. Studies have indicated that benzohydrazide derivatives can exhibit significant antibacterial and antifungal activities against a range of pathogens, including resistant strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Demonstrated cytotoxicity against lung cancer cells with IC50 values in the micromolar range. | Antitumor |
| Study 2 | Showed significant reduction in edema in animal models when administered at specific doses. | Anti-inflammatory |
| Study 3 | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | Antimicrobial |
Case Study: Antitumor Evaluation
In a controlled experiment, this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM after 48 hours of treatment. This suggests a potent antitumor effect that warrants further investigation into its mechanism of action.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is synthesized via condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-chloro-6-fluorobenzaldehyde under reflux in ethanol. Key steps include:
Q. How is the compound structurally characterized using spectroscopic methods?
Methodological Answer:
Q. What preliminary biological activities have been reported?
Methodological Answer:
- Anticancer Activity : IC₅₀ values of 12–25 µM against prostate cancer (PC-3) cells via apoptosis induction .
- Antimicrobial Screening : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli .
- Mechanism : Western blotting confirms downregulation of Bcl-2 and activation of caspase-3 in cancer cells .
Advanced Research Questions
Q. How is single-crystal XRD data processed to resolve the compound’s crystal structure?
Methodological Answer:
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Q. How do structural modifications influence biological efficacy?
Methodological Answer:
- Substitution Effects :
- SAR Table :
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| 2-Cl-6-F-C₆H₃ | 12.3 | 3.1 |
| 4-F-C₆H₄ | 18.7 | 2.8 |
| 3-Cl-C₆H₄ | 24.5 | 3.4 |
Q. What advanced techniques validate metal coordination complexes of this compound?
Methodological Answer:
- Synthesis : React with Cu(II)/Ni(II) salts in methanol to form octahedral complexes .
- Characterization :
- ESI-MS : [M+Cl]⁻ peaks confirm metal-ligand stoichiometry (1:2) .
- EPR : Axial symmetry (gǁ > g⊥) for Cu(II) complexes .
- Bioactivity : Enhanced antioxidant capacity in DPPH assays (EC₅₀ 28 µM vs. 42 µM for free ligand) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
